molecular formula C36H54I2N2O4 B12763731 1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide CAS No. 88233-58-3

1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide

Cat. No.: B12763731
CAS No.: 88233-58-3
M. Wt: 832.6 g/mol
InChI Key: YYRXTBZUMASBSH-UHFFFAOYSA-L
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Description

1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) is a synthetic organic compound. It is characterized by its complex structure, which includes methoxybenzoyl groups, a hexanediyl linker, and azepinium iodide moieties. This compound is of interest in various fields of chemistry and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) typically involves multiple steps:

    Formation of the Hexanediyl Linker: The hexanediyl linker can be synthesized through a series of reactions starting from hexane derivatives.

    Attachment of Methoxybenzoyl Groups: The methoxybenzoyl groups are introduced via esterification or acylation reactions.

    Formation of Azepinium Iodide Moieties: The azepinium iodide groups are formed through quaternization reactions involving azepine derivatives and methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) can undergo various chemical reactions, including:

    Oxidation: The methoxybenzoyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The azepinium iodide moieties can be reduced to form secondary amines.

    Substitution: The iodide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzoyl groups would yield carboxylic acids, while reduction of the azepinium iodide moieties would yield secondary amines.

Scientific Research Applications

1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) involves its interaction with molecular targets. The methoxybenzoyl groups may interact with hydrophobic pockets in proteins, while the azepinium iodide moieties can form ionic interactions with negatively charged residues. These interactions can modulate the activity of the target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium chloride): Similar structure but with chloride ions instead of iodide.

    1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium bromide): Similar structure but with bromide ions instead of iodide.

Uniqueness

The uniqueness of 1,1’-(2,5-Bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-1H-azepinium iodide) lies in its specific combination of functional groups and the presence of iodide ions, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

88233-58-3

Molecular Formula

C36H54I2N2O4

Molecular Weight

832.6 g/mol

IUPAC Name

1,6-bis(4-methoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide

InChI

InChI=1S/C36H54N2O4.2HI/c1-37(23-9-5-6-10-24-37)27-31(35(39)29-15-19-33(41-3)20-16-29)13-14-32(28-38(2)25-11-7-8-12-26-38)36(40)30-17-21-34(42-4)22-18-30;;/h15-22,31-32H,5-14,23-28H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YYRXTBZUMASBSH-UHFFFAOYSA-L

Canonical SMILES

C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC.[I-].[I-]

Origin of Product

United States

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